molecular formula C9H11N3 B065989 (1R)-1-(1H-benzimidazol-2-yl)éthanamine CAS No. 163959-79-3

(1R)-1-(1H-benzimidazol-2-yl)éthanamine

Numéro de catalogue: B065989
Numéro CAS: 163959-79-3
Poids moléculaire: 161.2 g/mol
Clé InChI: NXSULSSADMIWQD-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R)-1-(1H-benzimidazol-2-yl)ethanamine: is a chiral compound featuring a benzimidazole ring attached to an ethanamine moiety

Applications De Recherche Scientifique

Chemistry

In chemistry, (1R)-1-(1H-benzimidazol-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can serve as a ligand for studying enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it valuable for probing biochemical pathways and mechanisms.

Medicine

Medically, (1R)-1-(1H-benzimidazol-2-yl)ethanamine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including infections, cancer, and neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-benzimidazol-2-yl)ethanamine typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of Ethanamine Moiety: The ethanamine group can be introduced via reductive amination, where the benzimidazole is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for (1R)-1-(1H-benzimidazol-2-yl)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: (1R)-1-(1H-benzimidazol-2-yl)ethanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzimidazole ring to more saturated structures or reduce any functional groups present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole ring or ethanamine moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (1S)-1-(1H-benzimidazol-2-yl)ethanamine: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    2-(1H-benzimidazol-2-yl)ethanamine: A compound with a similar structure but lacking chirality.

    1-(1H-benzimidazol-2-yl)propanamine: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

(1R)-1-(1H-benzimidazol-2-yl)ethanamine is unique due to its chiral nature, which can result in different biological activities and interactions compared to its enantiomer or achiral analogs. This chirality can be exploited in asymmetric synthesis and chiral resolution processes, making it a valuable compound in both research and industrial applications.

Activité Biologique

(1R)-1-(1H-benzimidazol-2-yl)ethanamine is a chiral compound featuring a benzimidazole ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C9H12N3
  • CAS Number : 163959-79-3
  • Molecular Weight : 164.21 g/mol

The chiral nature of (1R)-1-(1H-benzimidazol-2-yl)ethanamine allows for different biological activities compared to its enantiomers, impacting its interactions with biological targets.

Benzimidazole derivatives are known to influence various cellular processes, including:

  • DNA Replication : They can inhibit DNA synthesis by interacting with topoisomerases.
  • Protein Synthesis : Some derivatives affect ribosomal function and protein translation.
  • Cell Division : They may disrupt mitotic spindle formation, leading to cell cycle arrest.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of benzimidazole derivatives, including (1R)-1-(1H-benzimidazol-2-yl)ethanamine. For instance:

  • Cytotoxicity : Research indicates that certain benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer .
Compound NameCell Line TestedIC50 (µM)
2-naphthalen-1-ylmethyl-benzimidazoleHL6010
Methyl 2-(4-fluoro-3-nitrophenyl)-benzimidazoleK5625

Antimicrobial Activity

(1R)-1-(1H-benzimidazol-2-yl)ethanamine has shown promising results in antimicrobial assays. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anthelmintic Activity

The compound has been investigated for its anthelmintic properties, demonstrating effectiveness against parasitic worms. In vitro studies revealed that certain derivatives exhibited higher efficacy than traditional anthelmintics like albendazole .

Pharmacokinetics

Understanding the pharmacokinetics of (1R)-1-(1H-benzimidazol-2-yl)ethanamine is crucial for its therapeutic application. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption is noted in animal models.
  • Distribution : The compound shows moderate tissue distribution, with a preference for liver and kidney accumulation.
  • Metabolism : Primarily metabolized in the liver via oxidation and conjugation pathways.
  • Excretion : Excreted mainly through urine as metabolites.

Case Studies

Several case studies illustrate the biological activity of (1R)-1-(1H-benzimidazol-2-yl)ethanamine:

  • Study on Cytotoxicity :
    • Researchers synthesized a series of benzimidazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The study found that compounds with specific substitutions on the benzimidazole ring significantly enhanced anticancer activity .
  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of synthesized benzimidazole derivatives against clinical isolates of bacteria. Results indicated that some compounds had a minimum inhibitory concentration (MIC) lower than standard antibiotics .
  • Anthelmintic Activity Evaluation :
    • In vivo studies on the efficacy of (1R)-1-(1H-benzimidazol-2-yl)ethanamine against Trichinella spiralis showed promising results, outperforming conventional treatments in terms of efficacy and safety .

Propriétés

IUPAC Name

(1R)-1-(1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSULSSADMIWQD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163959-79-3
Record name 1H-Benzimidazole-2-methanamine,alpha-methyl-,(R)-(9CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.